
Zuclopenthixol-d4 Succinat-Salz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zuclopenthixol-d4 Succinate Salt is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. It is primarily used as a stable isotope-labeled internal standard in various analytical applications. Zuclopenthixol itself is known for its role as a dopamine D1/D2 receptor antagonist, making it a valuable compound in neuropharmacological research .
Wissenschaftliche Forschungsanwendungen
Research Applications
-
Pharmacokinetic Studies :
- Zuclopenthixol-d4 is used to investigate the pharmacokinetics of antipsychotic medications. The deuterium labeling allows for enhanced tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Pathway Analysis :
- The presence of deuterium facilitates more accurate metabolic studies using techniques like mass spectrometry. This can lead to a better understanding of how Zuclopenthixol-d4 is metabolized compared to its non-labeled counterpart.
-
Receptor Interaction Studies :
- Research indicates that Zuclopenthixol-d4 acts as an antagonist at dopamine receptors, which is critical for understanding its pharmacodynamics. Studies have shown that deuterium labeling can influence the pharmacological profile of the compound, potentially altering efficacy and safety compared to non-labeled versions .
Case Study 1: Pharmacokinetics in Schizophrenia Treatment
A study focused on the pharmacokinetics of Zuclopenthixol-d4 in patients with schizophrenia showed that deuterium labeling resulted in a more stable pharmacokinetic profile. The study utilized advanced mass spectrometry techniques to track the compound's behavior in vivo, demonstrating significant differences in metabolic pathways when compared to traditional forms of Zuclopenthixol .
Case Study 2: Comparative Efficacy
In a comparative study involving various antipsychotics, Zuclopenthixol-d4 was evaluated against other treatments such as risperidone and clozapine. The results indicated that while there were no significant differences in overall efficacy, the side effect profiles varied considerably, with Zuclopenthixol-d4 showing a unique pattern of extrapyramidal symptoms due to its distinct metabolic pathway influenced by deuterium labeling .
Comparative Analysis with Other Compounds
Compound Name | Structure Type | Primary Action | Unique Features |
---|---|---|---|
Zuclopenthixol | Thioxanthene | Dopamine antagonist | Non-deuterated version |
Flupentixol | Thioxanthene | Dopamine antagonist | Longer half-life |
Chlorpromazine | Phenothiazine | Dopamine antagonist | Broad spectrum antipsychotic |
Risperidone | Benzisoxazole | Serotonin/Dopamine antagonist | Fewer extrapyramidal side effects |
The table above highlights the structural and functional similarities between Zuclopenthixol-d4 and other antipsychotic compounds. The unique feature of deuterium labeling allows researchers to explore drug metabolism without altering the core pharmacological properties seen in traditional antipsychotics .
Wirkmechanismus
Target of Action
Zuclopenthixol-d4 Succinate Salt, a deuterium-labeled form of Zuclopenthixol, primarily targets D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors .
Mode of Action
Zuclopenthixol-d4 Succinate Salt acts as an antagonist at D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine in the brain. It also interacts with alpha1-adrenergic and 5-HT2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by Zuclopenthixol-d4 Succinate Salt is the dopaminergic pathway . By blocking D1 and D2 dopamine receptors, it inhibits the transmission of dopamine signals in the brain . This can lead to a reduction in symptoms of conditions like schizophrenia, which are associated with overactivity in dopaminergic pathways.
Pharmacokinetics
Deuteration of drugs has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The antagonistic action of Zuclopenthixol-d4 Succinate Salt on dopamine receptors can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . This is because these symptoms are often associated with overactivity in dopaminergic pathways in the brain.
Action Environment
The action of Zuclopenthixol-d4 Succinate Salt can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Specifically, other drugs that are metabolized by Cytochrome P450 2D6 could potentially interact with Zuclopenthixol-d4 Succinate Salt . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the drug’s action and effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zuclopenthixol-d4 Succinate Salt involves the deuteration of Zuclopenthixol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Zuclopenthixol-d4 Succinate Salt follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Zuclopenthixol-d4 Succinate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction can lead to the formation of reduced analogs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zuclopenthixol: The non-deuterated form of Zuclopenthixol-d4 Succinate Salt, widely used as an antipsychotic agent.
Clopenthixol: Another thioxanthene derivative with similar pharmacological properties.
Flupenthixol: A related compound with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
Zuclopenthixol-d4 Succinate Salt is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in analytical applications. This isotopic labeling also provides valuable insights into the pharmacokinetics and metabolism of Zuclopenthixol, making it a crucial tool in both research and clinical settings .
Biologische Aktivität
Zuclopenthixol-d4 succinate salt is a deuterium-labeled derivative of the thioxanthene antipsychotic drug, zuclopenthixol. Its primary applications are in psychiatric treatment, particularly for schizophrenia and other psychotic disorders. The deuterium labeling enhances its research utility, particularly in pharmacokinetics and metabolic studies.
Property | Value |
---|---|
Molecular Formula | C26H27D4ClN2O5S |
Molecular Weight | 523.08 g/mol |
CAS Number | 1246833-97-5 |
Purity | >95% (HPLC) |
Zuclopenthixol-d4 functions primarily as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. By blocking these receptors, it alleviates symptoms of psychosis, such as hallucinations and delusions. Additionally, it exhibits sedative properties, making it useful in managing agitation associated with psychotic episodes .
Pharmacological Effects
Research indicates that the presence of deuterium can alter the pharmacodynamics of the compound compared to its non-labeled counterpart. This modification may lead to differences in efficacy and safety profiles, potentially enhancing the precision of studies related to drug metabolism and receptor interactions .
Biological Activity Overview
- Antipsychotic Activity :
-
Sedative Effects :
- Exhibits sedative properties that help manage agitation and anxiety in patients with acute psychosis.
- Pharmacokinetics :
Case Studies and Research Findings
Several studies have investigated the biological activity of zuclopenthixol-d4 succinate salt:
- Study on Antipsychotic Efficacy : A study involving animal models showed that administration of zuclopenthixol (0.2 and 0.4 mg/kg) resulted in reduced offensive behaviors without impairing motor activity at lower doses, while higher doses increased immobility .
- Pharmacokinetic Analysis : A study utilizing UHPLC-MS/MS methods quantified zuclopenthixol-d4 in oral fluid samples, showing variable recovery rates but confirming its presence in biological matrices, which is essential for understanding its metabolism .
- Comparative Studies : Research comparing zuclopenthixol-d4 with other antipsychotics indicated differences in efficacy concerning negative symptoms of schizophrenia, highlighting the potential for targeted treatments .
Eigenschaften
CAS-Nummer |
1246833-97-5 |
---|---|
Molekularformel |
C₂₆H₂₇D₄ClN₂O₅S |
Molekulargewicht |
523.08 |
Synonyme |
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate; (Z)-Clopenthixol-d4 Succinate; Cisordinol-d4; Succinate Clopixol-d4 Succinate; cis-(Z)-Clopenthixol-d4 Succinate; cis-Clopenthixol-d4 Succinate; α-Clopenthixol-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.